molecular formula C17H16BrN3O2 B2764682 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894006-95-2

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No. B2764682
CAS RN: 894006-95-2
M. Wt: 374.238
InChI Key: IRWONQOADJTTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BPPU, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BPPU is a urea derivative that has been synthesized and studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is not fully understood, but it is believed to involve its ability to inhibit the activity of kinases and other enzymes involved in cell cycle regulation and signaling pathways. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to bind to the ATP-binding site of CDKs and GSK-3, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to have several biochemical and physiological effects, including inhibition of kinase activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of tumor growth in animal models. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of kinases and other enzymes involved in cell cycle regulation and signaling pathways. However, 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, including further studies on its mechanism of action and potential therapeutic applications, as well as studies on its toxicity and safety. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea could also be studied for its potential use as a tool in chemical biology and drug discovery, as its ability to inhibit kinase activity could be useful in identifying new targets for drug development. Additionally, 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea could be studied for its potential use in combination with other drugs or therapies for cancer and other diseases.

Synthesis Methods

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be synthesized through a multi-step process, starting with the reaction of 4-bromophenyl isocyanate and 3-phenyl-5-pyrrolidinone in the presence of a base, such as sodium hydride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea. This synthesis method has been optimized and improved by various researchers, resulting in high yields and purity of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea.

Scientific Research Applications

1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been studied for its potential use in various research applications, including as a kinase inhibitor and as a potential therapeutic agent for cancer and other diseases. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and signaling pathways. 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

1-(4-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c18-12-6-8-13(9-7-12)19-17(23)20-14-10-16(22)21(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWONQOADJTTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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